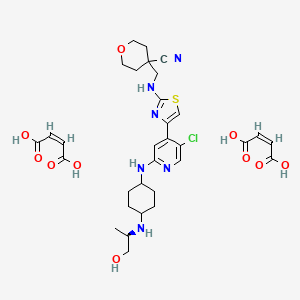
CDK9-IN-31 (dimaleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK9-IN-31 (dimaleate) is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. This compound has shown significant potential in inhibiting cancer cell growth and is being explored for its therapeutic applications in oncology .
Métodos De Preparación
The synthesis of CDK9-IN-31 (dimaleate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
CDK9-IN-31 (dimaleate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CDK9-IN-31 (dimaleate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK9 in transcriptional regulation. In biology, it helps in understanding the molecular mechanisms of cell cycle control and transcription. In medicine, it is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where CDK9 plays a crucial role. In industry, it may be used in the development of new drugs targeting CDK9 .
Mecanismo De Acción
The mechanism of action of CDK9-IN-31 (dimaleate) involves the inhibition of CDK9 activity, which leads to the suppression of transcriptional elongation. CDK9 forms a complex with cyclin T1 to form the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. Inhibition of CDK9 by CDK9-IN-31 (dimaleate) prevents this phosphorylation, leading to reduced transcription of genes involved in cell cycle progression and survival .
Comparación Con Compuestos Similares
CDK9-IN-31 (dimaleate) is unique in its high specificity and potency against CDK9 compared to other CDK inhibitors. Similar compounds include MC180295, which also targets CDK9 but may have different binding affinities and selectivity profiles. Other CDK inhibitors, such as flavopiridol, target multiple CDKs and may have broader effects on the cell cycle .
Propiedades
Fórmula molecular |
C32H41ClN6O10S |
|---|---|
Peso molecular |
737.2 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1 |
Clave InChI |
ORMGIHAJXDBYTA-NCNYZWTASA-N |
SMILES isomérico |
C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


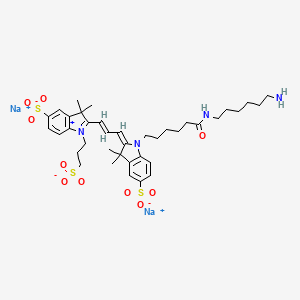
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
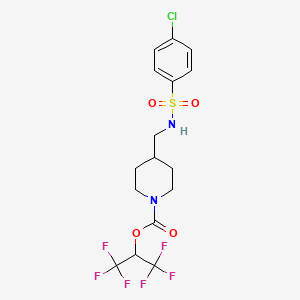
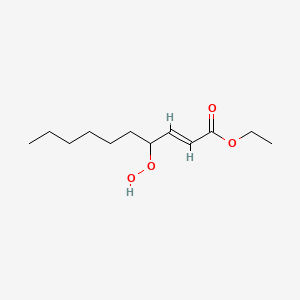
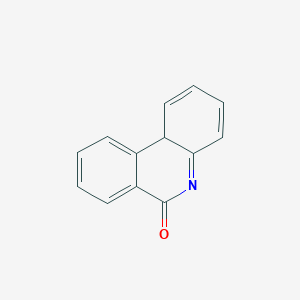
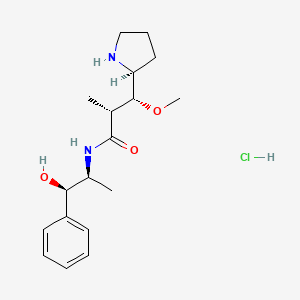
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
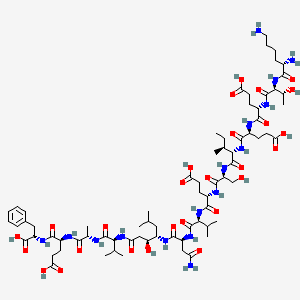
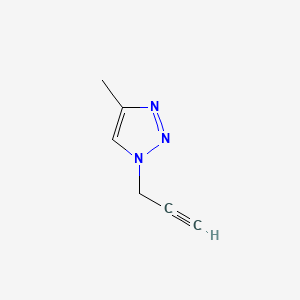
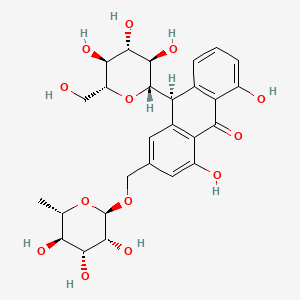
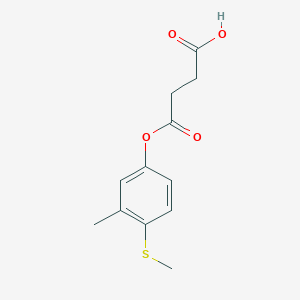
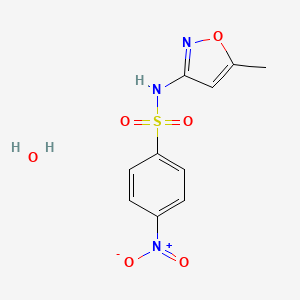
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)

